molecular formula C22H28N2O5 B13772582 trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline CAS No. 80221-57-4

trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline

Cat. No.: B13772582
CAS No.: 80221-57-4
M. Wt: 400.5 g/mol
InChI Key: PKIDLRJROOGBCO-RYVBMMNLSA-N
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Description

trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Reduced quinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

Chemistry: In chemistry, trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets. It is used in assays to study enzyme inhibition and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its activity against certain diseases, including its role as an antimicrobial or anticancer agent .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

    6-Methoxyquinoline: A simpler quinoline derivative with similar structural features but lacking the piperidine moiety.

    4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: A related compound without the methoxy group at the 6-position.

    trans-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: The cis isomer of the compound .

Uniqueness: The uniqueness of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety enhances its potential for diverse applications in various scientific fields .

Properties

CAS No.

80221-57-4

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-methoxy-4-[2-[(3R,4S)-3-methylpiperidin-4-yl]ethyl]quinoline

InChI

InChI=1S/C18H24N2O.C4H4O4/c1-13-12-19-9-7-14(13)3-4-15-8-10-20-18-6-5-16(21-2)11-17(15)18;5-3(6)1-2-4(7)8/h5-6,8,10-11,13-14,19H,3-4,7,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14-;/m0./s1

InChI Key

PKIDLRJROOGBCO-RYVBMMNLSA-N

Isomeric SMILES

C[C@H]1CNCC[C@@H]1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CNCCC1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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